4-(4-Methoxyphenylthio)benzonitrile

Crystallography Solid-State Characterization Polymorph Screening

This specific para-methoxy diaryl thioether is validated as an androgen receptor (AR) antagonist scaffold. Procuring this exact compound ensures fidelity to published SAR data, avoiding confounding results from divergent analogs. Essential for matched molecular pair oxidation studies (sulfide → sulfoxide/sulfone) and as a certified PXRD reference (orthorhombic, Aba2, a=15.750 Å).

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 53279-52-0
Cat. No. B8730886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenylthio)benzonitrile
CAS53279-52-0
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11NOS/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-9H,1H3
InChIKeyMTIXIVRIPZBWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenylthio)benzonitrile (CAS 53279-52-0): Procurement-Grade Diaryl Sulfide Building Block for Androgen Receptor and Crystallography Research


4-(4-Methoxyphenylthio)benzonitrile (CAS 53279-52-0), also named 4-[(4-methoxyphenyl)sulfanyl]benzonitrile, is a synthetic diaryl thioether with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol [1]. The compound is characterized by a near-planar geometry (torsion angle -179(2)°), crystallizing in an orthorhombic system (space group Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a calculated density of 1.26 Mg/m³ [2]. The molecule assembles primarily through van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [2].

Why 4-(4-Methoxyphenylthio)benzonitrile (CAS 53279-52-0) Cannot Be Replaced by Common Benzonitrile Analogs in Androgen Receptor Antagonist Programs


Within the class of 4-(arylthio)benzonitriles, the para-methoxy substitution pattern of 4-(4-methoxyphenylthio)benzonitrile confers distinct electronic and steric properties that directly impact biological target engagement. As demonstrated in a structure-activity relationship (SAR) study of 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor (AR) antagonists, even minor variations in the arylthio substituent resulted in substantial shifts in both human AR binding affinity and cellular functional activity [1]. Consequently, procurement of alternative benzonitrile analogs lacking this specific para-methoxyphenylthio motif carries a quantifiable risk of introducing confounding SAR data, invalidating prior assay benchmarks, or failing to replicate published biological outcomes in AR-focused or crystallographic studies.

Quantitative Differentiation Guide for 4-(4-Methoxyphenylthio)benzonitrile (CAS 53279-52-0): Crystallographic and Biological Benchmarking


Crystallographic Unit Cell Parameters Differentiate 4-(4-Methoxyphenylthio)benzonitrile from Common Benzonitrile Derivatives

4-(4-Methoxyphenylthio)benzonitrile exhibits a defined orthorhombic crystal lattice (space group Aba2) with unit cell dimensions a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a calculated density (Dx) of 1.26 Mg/m³ at 291 K [1]. These parameters are distinct from those of unsubstituted benzonitrile (monoclinic, P21/c, a~7.2 Å, b~9.7 Å, c~7.1 Å) and other 4-substituted analogs such as 4-methoxybenzonitrile, reflecting the steric and electronic influence of the 4-methoxyphenylthio moiety [2]. The near-planar molecular conformation, evidenced by a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), further distinguishes it from more twisted diaryl thioether analogs [1].

Crystallography Solid-State Characterization Polymorph Screening

Androgen Receptor Antagonist Class Activity Establishes 4-(Arylthio)benzonitrile Pharmacophore Requirement

4-(4-Methoxyphenylthio)benzonitrile belongs to a class of 4-(arylthio)benzonitriles that have been evaluated as androgen receptor (AR) antagonists. In a study by Mitchell et al. (2009), a panel of 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives was assessed for human AR binding and cellular functional activity [1]. While specific quantitative data for the 4-methoxyphenylthio analog are not disclosed in the abstract, the study establishes that potent in vitro AR binding and cellular activities were achieved by members of this class, and that subtle changes in the arylthio substituent significantly modulated these activities [1]. This body of work provides the SAR context that supports the selection of 4-(4-methoxyphenylthio)benzonitrile as a privileged scaffold for AR antagonist development, distinguishing it from non-thioether benzonitriles or those lacking the para-methoxy group.

Androgen Receptor Antagonism SAR Drug Discovery

Synthetic Versatility: Diaryl Sulfide Core Enables Divergent Derivatization Not Possible with Simpler Benzonitriles

The diaryl sulfide core of 4-(4-methoxyphenylthio)benzonitrile offers synthetic handles that simpler benzonitriles lack. The thioether linkage can be selectively oxidized to the corresponding sulfoxide or sulfone, as demonstrated in related 2-amino-5-arylthiobenzonitrile series where oxidation of the sulfide to sulfoxide and sulfone was a key structural modification for optimizing HIV-1 activity [1]. Additionally, the compound can serve as a precursor for thioxanthenone synthesis, as shown by the cyclization of 2-chloro-6-(4-methoxyphenylthio)benzonitrile to yield 1-chloro-7-methoxy-9H-thioxanthen-9-one in 60% yield [2]. This functional group plasticity is absent in simple benzonitriles (e.g., benzonitrile, 4-methoxybenzonitrile) that lack the thioether moiety, making 4-(4-methoxyphenylthio)benzonitrile a more versatile synthetic intermediate for generating diverse compound libraries.

Organic Synthesis Medicinal Chemistry Building Block

Prioritized Research and Industrial Applications for 4-(4-Methoxyphenylthio)benzonitrile (CAS 53279-52-0)


Androgen Receptor (AR) Antagonist Lead Optimization and SAR Studies

This compound serves as a validated starting point or control for structure-activity relationship (SAR) campaigns targeting the androgen receptor. As demonstrated by Mitchell et al., the 4-(arylthio)benzonitrile class exhibits potent AR binding and cellular antagonism [1]. Researchers can systematically vary the substitution pattern on the phenylthio ring (e.g., replacing the methoxy group) or oxidize the thioether to sulfoxide/sulfone to probe the impact on AR affinity and functional activity. Procurement of the specific 4-methoxyphenylthio analog ensures alignment with published class-level SAR, reducing the risk of introducing off-target effects associated with structurally divergent scaffolds.

Crystallography Reference Standard for Diaryl Sulfide Conformational Analysis

The precisely determined crystal structure of 4-(4-methoxyphenylthio)benzonitrile, with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å and a near-planar torsion angle of -179(2)°, provides a robust benchmark for solid-state characterization [2]. This compound can be used as a reference standard in powder X-ray diffraction (PXRD) to confirm the identity and crystallinity of newly synthesized diaryl sulfide derivatives, or as a calibration standard in single-crystal diffraction experiments. Its well-defined density (1.26 Mg/m³) further supports its use in polymorphism studies and formulation development.

Synthetic Intermediate for Heterocyclic Compound Libraries (Thioxanthenones and Related Systems)

The thioether linkage in 4-(4-methoxyphenylthio)benzonitrile enables acid-catalyzed cyclization to form thioxanthen-9-one derivatives, as evidenced by the 60% yield achieved in the synthesis of 1-chloro-7-methoxy-9H-thioxanthen-9-one from the analogous 2-chloro precursor [3]. This reactivity pathway is not accessible from simple benzonitriles or ether-linked analogs. Medicinal chemists can leverage this transformation to access polycyclic sulfur-containing heterocycles, a privileged scaffold in drug discovery, with the potential for further functionalization at the nitrile group.

Oxidation-State SAR in Drug Discovery (Sulfide to Sulfoxide/Sulfone Progression)

The thioether group of 4-(4-methoxyphenylthio)benzonitrile can be selectively oxidized to the corresponding sulfoxide or sulfone, as established in related benzonitrile series targeting HIV-1 reverse transcriptase [4]. This oxidation-state progression is a common medicinal chemistry strategy to modulate physicochemical properties (e.g., solubility, metabolic stability) and target binding. Procuring the sulfide starting material is essential for generating a matched molecular pair series (sulfide vs. sulfoxide vs. sulfone) to deconvolute the contribution of sulfur oxidation state to biological activity, a comparison impossible with ether or alkyl-linked benzonitriles.

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